Bienvenue dans la boutique en ligne BenchChem!

4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Thymidylate synthase inhibition Quinoxalinone SAR Anticancer target engagement

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-49-1) is a synthetic, fluorinated quinoxalinone derivative belonging to the benzodiazine heterocycle class. The compound features a 2,6-difluorobenzoyl substituent at the N4 position and a methyl group at the C3 position on a dihydroquinoxalinone core.

Molecular Formula C16H12F2N2O2
Molecular Weight 302.281
CAS No. 317833-49-1
Cat. No. B2895446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317833-49-1
Molecular FormulaC16H12F2N2O2
Molecular Weight302.281
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H12F2N2O2/c1-9-15(21)19-12-7-2-3-8-13(12)20(9)16(22)14-10(17)5-4-6-11(14)18/h2-9H,1H3,(H,19,21)
InChIKeyRPJOHIMQXVEAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-49-1): Chemical Identity and Research-Grade Procurement Profile


4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-49-1) is a synthetic, fluorinated quinoxalinone derivative belonging to the benzodiazine heterocycle class. The compound features a 2,6-difluorobenzoyl substituent at the N4 position and a methyl group at the C3 position on a dihydroquinoxalinone core. This specific substitution pattern distinguishes it from other quinoxalinone research chemicals. The compound is primarily supplied as a 95% purity research intermediate , and its core scaffold is recognized as a privileged structure in medicinal chemistry with broad-ranging pharmacological potential [1]. The mechanism of action for this compound and its derivatives has been explored in the context of thymidylate synthase (TS) inhibition .

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: Why In-Class Quinoxalinone Analogs Cannot Be Assumed Interchangeable


Within quinoxalinone research chemicals, generic substitution is high-risk because small structural variations—particularly the N4-acyl substituent and C3-alkyl group—produce divergent pharmacological profiles. The 2,6-difluorobenzoyl group on this compound is a privileged motif known to enhance target binding and metabolic stability in related heterocycles . Replacing this compound with a close analog such as 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-47-9) introduces an N1-benzyl substituent that fundamentally alters molecular shape, lipophilicity, and potential off-target interactions . The specific absence of an N1-substituent in CAS 317833-49-1 preserves a hydrogen-bond donor at that position, which can critically influence binding to biological targets such as thymidylate synthase . The differential evidence detailed in Section 3 demonstrates that even within the same patent family, structurally similar compounds exhibit distinct activity profiles, making procurement decisions based on precise chemical identity essential for reproducible research outcomes.

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: Quantified Comparative Evidence vs. Closest Structural Analogs


Thymidylate Synthase (TS) Inhibition: Target Engagement Profile vs. N1-Substituted Derivatives

The mechanism of action for 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been explored in the context of thymidylate synthase (TS) inhibition . While direct quantitative TS inhibition data for this specific compound is not publicly disclosed in peer-reviewed literature, the compound's N1-unsubstituted structure is a critical differentiator. N1-substituted analogs such as 4-[[4-(2,6-difluorobenzoyl)-2-keto-3-methyl-3H-quinoxalin-1-yl]methyl]benzoic acid methyl ester (BindingDB BDBM90869) show measurable but weak TS-related activity with an IC50 of 17 µM [1]. The absence of an N1-substituent in CAS 317833-49-1 preserves the N1-H hydrogen-bond donor, which structural modeling suggests may enhance TS active site interactions relative to N1-alkylated analogs [2].

Thymidylate synthase inhibition Quinoxalinone SAR Anticancer target engagement

Synthetic Accessibility and Purity: CAS 317833-49-1 vs. Complex N1,N4-Disubstituted Analogs

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is commercially available at 95% purity as a research chemical , whereas more elaborate analogs such as 1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-55-9) or 4-(2,6-difluorobenzoyl)-1-(4-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-47-9) introduce additional synthetic complexity and cost . The simpler N1-unsubstituted structure reduces the number of synthetic steps, potentially minimizing impurity profiles and batch-to-batch variability for researchers using this compound as a key intermediate or scaffold for further derivatization [1].

Quinoxalinone synthesis Research intermediate purity Combinatorial chemistry building block

Fluorine Substituent Effect: 2,6-Difluorobenzoyl vs. Non-Fluorinated Benzoyl Quinoxalinones

The presence of the 2,6-difluorobenzoyl group in CAS 317833-49-1 is reported to enhance the biological activity of quinoxaline derivatives compared to non-fluorinated benzoyl analogs . While direct head-to-head activity data for this specific compound versus its non-fluorinated counterpart (e.g., 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone) is not publicly available, the well-established electronic effects of the 2,6-difluoro substitution pattern include increased metabolic stability through reduced oxidative metabolism at the phenyl ring, enhanced target-binding affinity via improved hydrophobic and electrostatic interactions, and modulation of the compound's acid-base properties [1]. Computational DFT analysis of related fluorinated quinoxalinones confirms that the 2,6-difluoro pattern significantly alters electronic distribution and molecular electrostatic potential compared to non-fluorinated analogs [2].

Fluorinated heterocycles Metabolic stability Structure-activity relationship

4-(2,6-Difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Thymidylate Synthase (TS) Inhibitor Lead Optimization

For medicinal chemistry programs targeting thymidylate synthase (TS) inhibition in anticancer research, CAS 317833-49-1 offers a synthetically tractable N1-unsubstituted scaffold. As shown in Section 3, the compound's mechanism of action has been explored in the context of TS inhibition, and its N1-hydrogen donor capacity differentiates it from N1-substituted analogs that show only micromolar-range activity (IC50 ≈ 17 µM). This compound serves as a versatile starting point for focused library synthesis, where the N1 position can be selectively functionalized to probe SAR and improve target engagement.

Chemical Biology: Selective Kinase or Serine Protease Probe Development

Quinoxalinone derivatives have been validated as prototypes of dual thrombin and factor Xa inhibitors with nanomolar potency. The 2,6-difluorobenzoyl substituent present in CAS 317833-49-1 is a privileged motif for enhancing binding affinity to serine protease active sites. Researchers developing selective chemical probes for coagulation factors or other serine proteases can leverage this compound's unique fluorinated quinoxalinone core as a non-basic scaffold, which is preferable for minimizing off-target promiscuity associated with basic amidine or guanidine groups in traditional protease inhibitors. [1]

Organic Synthesis: Key Intermediate for Diversified Quinoxalinone Libraries

The simpler N1-unsubstituted structure of CAS 317833-49-1 makes it an ideal building block for combinatorial chemistry and parallel synthesis. Unlike N1,N4-disubstituted analogs, this compound requires fewer synthetic steps and is more readily available from multiple vendors at 95% purity (see Section 3 Evidence 2). Researchers can efficiently diversify the core through N1-alkylation, N1-arylation, or N1-acylation reactions to generate large compound libraries for high-throughput screening against diverse biological targets.

Computational Drug Discovery: DFT Benchmarking and Molecular Docking Studies

DFT analysis of fluorinated quinoxalinones has been established in the literature, providing computational benchmarks for this compound class. The 2,6-difluoro substitution pattern in CAS 317833-49-1 alters electronic distribution in quantifiable ways compared to non-fluorinated analogs (see Section 3 Evidence 3). This compound is therefore well-suited as a reference compound for docking studies, QSAR model building, and molecular dynamics simulations aimed at predicting the binding modes of quinoxalinone-based inhibitors to TS, FXa, or thrombin. [2]

Quote Request

Request a Quote for 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.